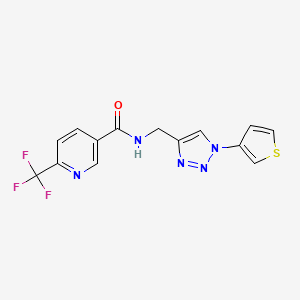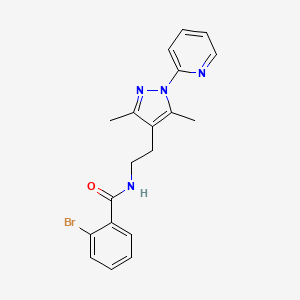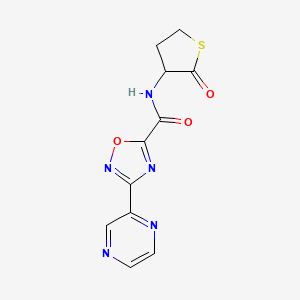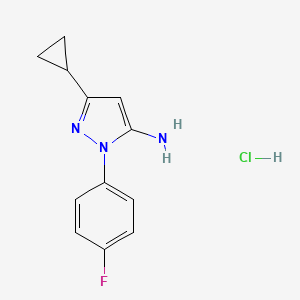
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a 1,2,3-triazole ring, and a trifluoromethyl group. The thiophene and 1,2,3-triazole rings are heterocyclic compounds that often appear in various pharmaceuticals and agrochemicals due to their broad range of chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Thiophene and 1,2,3-triazole rings, for example, are known to participate in various chemical reactions .Applications De Recherche Scientifique
Fungicidal Applications
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide derivatives have shown potential in fungicidal applications. A study described the design and synthesis of such derivatives by splicing nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene. These compounds exhibited excellent fungicidal activities, particularly against cucumber downy mildew, surpassing some commercial fungicides in efficacy, highlighting their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).
Corrosion Inhibition
Nicotinamide derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. Research indicates that these derivatives can effectively inhibit corrosion on mild steel in hydrochloric acid solutions. The inhibitors demonstrated an ability to suppress both anodic and cathodic processes, categorizing them as mixed-type corrosion inhibitors. The study provides insight into the potential application of these derivatives in corrosion protection, which is crucial for the longevity and safety of metal structures in corrosive environments (Chakravarthy et al., 2014).
Anticancer Potential
Nicotinamide derivatives, structurally related to this compound, have been explored for their anticancer properties. A particular study synthesized a series of these derivatives and tested them against a panel of 60 human cancer cell lines. Some compounds in this series displayed significant anticancer activity, indicating the potential of this chemical structure in developing anticancer agents. The compounds were found to induce cell cycle arrest and inhibit tubulin polymerization, a mechanism often targeted in cancer therapy (Kamal et al., 2014).
Antimicrobial and Antifungal Properties
Another study focused on nicotinamide derivatives revealed their antimicrobial and antifungal properties. The derivatives were synthesized and tested against various bacterial and fungal species. The results showed that some of these compounds exhibited activities comparable to standard drugs, underscoring their potential as antimicrobial and antifungal agents (Patel & Shaikh, 2010).
Propriétés
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5OS/c15-14(16,17)12-2-1-9(5-18-12)13(23)19-6-10-7-22(21-20-10)11-3-4-24-8-11/h1-5,7-8H,6H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBWCWVQONFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2825487.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)
![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(2-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2825499.png)
![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)
![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)

![3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazinane]-2,4'-dione](/img/structure/B2825506.png)
![2,2-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B2825508.png)


